molecular formula C17H23NO4 B5576260 ethyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate

ethyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate

Cat. No.: B5576260
M. Wt: 305.4 g/mol
InChI Key: QVTLXHOUINDSAU-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.16270821 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds structurally related to "ethyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate." These studies focus on the chemical synthesis, structural elucidation, and analysis of similar compounds, providing insights into their chemical properties and potential applications in further scientific studies.

  • Synthesis Techniques : Studies report on the synthesis of compounds with structural similarities, highlighting methodologies that could be applicable to or derived from the synthesis of "this compound" (Mohanraj & Ponnuswamy, 2018), (Takács et al., 2014).
  • Characterization and Stereochemistry : Detailed analysis and characterization of compounds provide insight into their stereochemical properties and molecular structure, aiding in the understanding of their chemical behavior and potential reactivity patterns (Pedroso et al., 2020).

Potential Biological Activities

Research into the biological activities of related compounds sheds light on potential therapeutic applications or biochemical interactions of "this compound." These studies explore the antimicrobial, antioxidant, and DNA-binding properties, which could inform future research directions.

  • Antimicrobial and Antioxidant Properties : Investigations into related compounds demonstrate notable antimicrobial and antioxidant activities, suggesting potential applications in combating bacterial infections and oxidative stress (Faty et al., 2010).
  • DNA Binding Studies : Studies on similar compounds highlight their ability to bind with DNA, indicating potential applications in the development of therapeutic agents or research tools for studying genetic material interactions (Mohanraj & Ponnuswamy, 2018).

Structural Analysis

Research on the molecular and crystal structure of compounds related to "this compound" provides valuable insights into their chemical and physical properties, which are critical for understanding their potential applications and reactivity.

  • Molecular and Crystal Structure : Studies focused on the crystal and molecular structure analysis help in understanding the spatial arrangement of atoms within the molecule, which is essential for predicting reactivity and interactions with biological targets (Pedroso et al., 2020).

Properties

IUPAC Name

ethyl 1-[2-(2-methoxyphenyl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-3-22-17(20)13-8-10-18(11-9-13)16(19)12-14-6-4-5-7-15(14)21-2/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTLXHOUINDSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.